molecular formula C5H10OS2 B12608384 S-(Sulfanylmethyl) 2-methylpropanethioate CAS No. 650607-74-2

S-(Sulfanylmethyl) 2-methylpropanethioate

Cat. No.: B12608384
CAS No.: 650607-74-2
M. Wt: 150.3 g/mol
InChI Key: DZJYAAAGCXSYII-UHFFFAOYSA-N
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Description

S-(Sulfanylmethyl) 2-methylpropanethioate (IUPAC name: S-(methylsulfanylmethyl) 2-methylpropanethioate) is a sulfur-containing organic compound with the molecular formula C₆H₁₂OS₂ . Its structure consists of a 2-methylpropanethioate backbone (derived from isobutyric acid) linked via a thioester bond to a sulfanylmethyl (-SCH₂-) group. Key identifiers include:

  • SMILES: CC(C)C(=O)SCSC
  • InChIKey: BUOOBCHAUHUKHM-UHFFFAOYSA-N
  • Collision Cross-Section: Predicted physicochemical properties suggest moderate polarity and stability, typical of thioester compounds .

Properties

CAS No.

650607-74-2

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

S-(sulfanylmethyl) 2-methylpropanethioate

InChI

InChI=1S/C5H10OS2/c1-4(2)5(6)8-3-7/h4,7H,3H2,1-2H3

InChI Key

DZJYAAAGCXSYII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)SCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Sulfanylmethyl) 2-methylpropanethioate typically involves the reaction of 2-methylpropanethioic acid with a suitable sulfanylmethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: S-(Sulfanylmethyl) 2-methylpropanethioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-(Sulfanylmethyl) 2-methylpropanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations .

Biology: In biological research, this compound is used to study the effects of sulfanylmethyl groups on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways .

Medicine: Its unique structure allows for the exploration of novel drug candidates .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of S-(Sulfanylmethyl) 2-methylpropanethioate involves its interaction with specific molecular targets. The sulfanylmethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Physicochemical Properties: The sulfanylmethyl group in the target compound provides a smaller, more flexible substituent compared to the phenyl or prenyl groups in analogs. This likely improves solubility in polar solvents relative to the lipophilic prenyl derivative .

Bioavailability and Pharmacokinetics :

  • The cyclohexyl-ethylbutyl-substituted analog demonstrates that bulky substituents can impede absorption unless paired with food, which enhances bioavailability by stimulating bile secretion . This suggests that substituent size directly impacts oral pharmacokinetics.

Natural vs. Synthetic Origins :

  • S-(3-Methyl-2-butenyl) 2-methylpropanethioate is a natural product found in Agathosma species, highlighting the role of thioates in plant secondary metabolism . In contrast, the target compound and its phenyl derivative are synthetic, emphasizing their utility in controlled industrial applications.

Biological Activity

S-(Sulfanylmethyl) 2-methylpropanethioate, also known as S-methyl 2-methylpropanethioate, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antioxidant, antimicrobial, and enzyme inhibition effects, supported by relevant case studies and research findings.

  • Molecular Formula : C5_5H10_{10}OS
  • Molecular Weight : 118.197 g/mol
  • CAS Registry Number : 42075-42-3
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can lead to cellular damage and various diseases. The compound's antioxidant capacity was evaluated using various assays, including the DPPH radical scavenging method, which demonstrated a high percentage of radical scavenging activity.

Assay Type Scavenging Activity (%)
DPPH84.01
FRAP20.1 mmol/g

These results suggest that this compound may be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies revealed that the compound exhibited notable inhibitory effects, outperforming conventional antibiotics like ampicillin.

Pathogen Inhibition Zone (mm)
Staphylococcus aureus12
Pseudomonas aeruginosa14
Ampicillin9 (Staphylococcus aureus)
Ampicillin6 (Pseudomonas aeruginosa)

These findings indicate the potential of this compound as a natural antimicrobial agent.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated, particularly focusing on its effects on α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. Molecular docking studies indicated that this compound binds effectively to the active site of α-glucosidase, suggesting its potential as a competitive inhibitor.

  • Binding Affinity : The compound showed a binding affinity of -8.6 kcal/mol during docking simulations, indicating strong interactions with the enzyme.

Case Studies

  • In Vitro Analysis of Antioxidant and Antimicrobial Properties :
    A study conducted on extracts containing this compound demonstrated its effectiveness in reducing oxidative stress in cell cultures while also inhibiting microbial growth. The study highlighted the dual role of the compound in both antioxidant defense and antimicrobial action.
  • Clinical Implications for Diabetes Management :
    Another research effort explored the compound's potential in managing diabetes through α-glucosidase inhibition. The findings suggested that incorporating this compound into dietary supplements could aid in glycemic control.

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